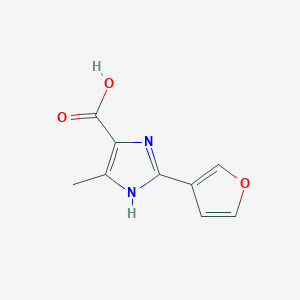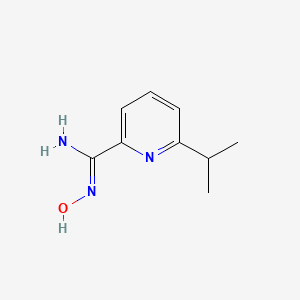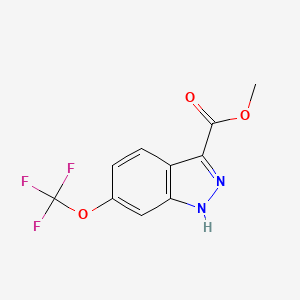
Methyl 6-(trifluoromethoxy)-1H-indazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(trifluoromethoxy)-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives. The trifluoromethoxy group attached to the indazole ring enhances the compound’s stability and lipophilicity, making it an attractive candidate for various applications in medicinal chemistry and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(trifluoromethoxy)-1H-indazole-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of a boronic acid derivative with a halogenated indazole compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-(trifluoromethoxy)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups onto the indazole ring .
Applications De Recherche Scientifique
Methyl 6-(trifluoromethoxy)-1H-indazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its stability and lipophilicity.
Agrochemicals: It is used in the synthesis of pesticides and herbicides.
Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials.
Mécanisme D'action
The mechanism of action of Methyl 6-(trifluoromethoxy)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-6-(trifluoromethoxy)benzoxazole: This compound is structurally related and has similar applications in medicinal chemistry.
Trifluoromethyl ethers: These compounds share the trifluoromethoxy group and are used in various chemical and pharmaceutical applications.
Uniqueness
Methyl 6-(trifluoromethoxy)-1H-indazole-3-carboxylate is unique due to its specific indazole structure combined with the trifluoromethoxy group. This combination enhances its stability, lipophilicity, and potential for diverse applications in medicinal chemistry and agrochemicals .
Propriétés
IUPAC Name |
methyl 6-(trifluoromethoxy)-1H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c1-17-9(16)8-6-3-2-5(18-10(11,12)13)4-7(6)14-15-8/h2-4H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHWMNBFAJMXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CC(=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-(benzo[d]oxazol-5-yl)acetate](/img/structure/B13677919.png)
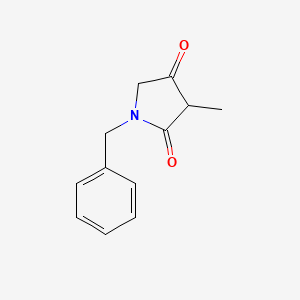
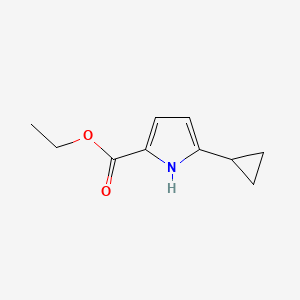
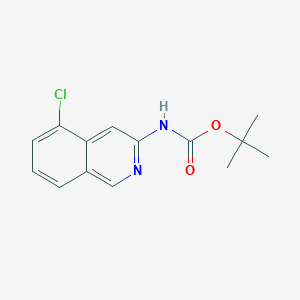
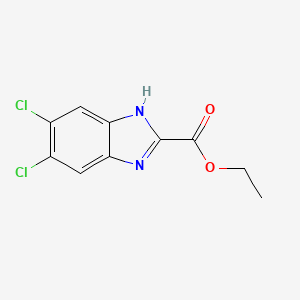
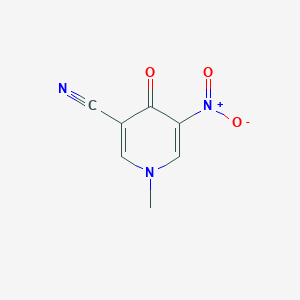
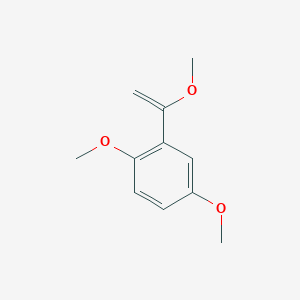
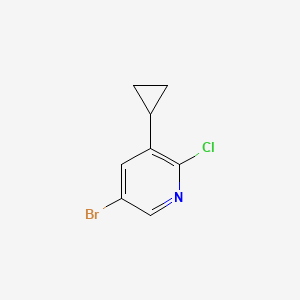
![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B13677990.png)
![2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)
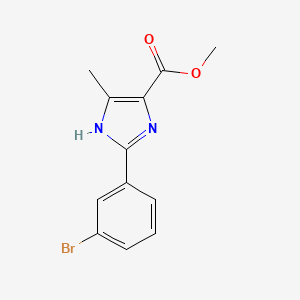
![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)
